Cnj-294

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

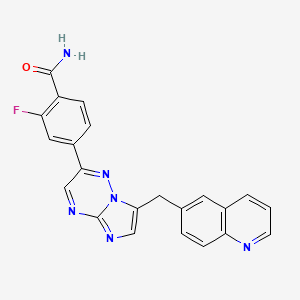

Structure

3D Structure

Properties

CAS No. |

1029713-99-2 |

|---|---|

Molecular Formula |

C22H15FN6O |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide |

InChI |

InChI=1S/C22H15FN6O/c23-18-10-15(4-5-17(18)21(24)30)20-12-27-22-26-11-16(29(22)28-20)9-13-3-6-19-14(8-13)2-1-7-25-19/h1-8,10-12H,9H2,(H2,24,30) |

InChI Key |

ZSOSTTWEQBUFFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)N)F)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Capmatinib Metabolite M18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] The biotransformation of Capmatinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. While the major metabolite of Capmatinib is well-characterized as M16 (CMN288), another potential metabolite, designated as M18, has been noted. This technical guide provides an in-depth overview of the available information on Capmatinib metabolite M18, including its putative identity, likely formation pathway, and the experimental methodologies relevant to its study.

Identity and Structure of Capmatinib Metabolite M18

Publicly available scientific literature on Capmatinib metabolite M18 is limited. However, based on information from chemical suppliers and mentions in metabolism studies, M18 is the N-desmethyl metabolite of Capmatinib. The chemical name for M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide. This structure is identical to the parent drug, Capmatinib, with the exception of the removal of the methyl group from the benzamide nitrogen.

Table 1: Structural Comparison of Capmatinib and its Putative Metabolite M18

| Compound | Chemical Name | Molecular Formula |

| Capmatinib | 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl]benzamide | C₂₃H₁₇FN₆O |

| Metabolite M18 | 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide | C₂₂H₁₅FN₆O |

Metabolic Pathways of Capmatinib

Capmatinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).[3][5] The metabolic reactions include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[4]

Formation of the Major Metabolite M16

The most abundant metabolite of Capmatinib in plasma, urine, and feces is M16 (CMN288).[4] M16 is formed through lactam formation (imidazo-triazinone formation) and is catalyzed primarily by cytosolic aldehyde oxidase.[2][4] This metabolite is considered pharmacologically inactive.[6]

Putative Formation Pathway of Metabolite M18

Metabolite M18 is hypothesized to be formed via N-dealkylation of the N-methylbenzamide moiety of Capmatinib.[2] This is a common metabolic reaction for many pharmaceuticals and is typically catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor for Capmatinib.[3][5]

Quantitative Data

Table 2: Pharmacokinetic Parameters of Capmatinib

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |

| Elimination Half-Life (t½) | 6.5 hours | [3] |

| Plasma Protein Binding | ~96% | [3] |

| Apparent Volume of Distribution (Vd/F) | 164 L | [7] |

| Metabolism | Primarily via CYP3A4 and Aldehyde Oxidase | [3][5] |

| Excretion | ~78% in feces, ~22% in urine | [3] |

Table 3: Information on the Major Metabolite M16

| Attribute | Description | Reference |

| Identity | CMN288 | |

| Formation | Lactam formation via Aldehyde Oxidase | [2] |

| Abundance | Most abundant metabolite in plasma, urine, and feces | [4] |

| Pharmacological Activity | Inactive | [6] |

Experimental Protocols

The identification and quantification of Capmatinib metabolites, including the putative M18, would involve a series of in vivo and in vitro experiments. The following are detailed methodologies adapted from studies on Capmatinib's overall metabolism.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To characterize the pharmacokinetic profile, metabolism, and excretion of Capmatinib and its metabolites in humans.

Methodology:

-

Study Population: Healthy male volunteers.[4]

-

Dosing: A single oral dose of radiolabeled [¹⁴C]Capmatinib.[4]

-

Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predetermined time points.[4]

-

Sample Analysis:

-

Total radioactivity is measured by liquid scintillation counting.

-

Plasma concentrations of Capmatinib and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8]

-

Metabolite profiling in plasma, urine, and feces is performed using LC-MS/MS to identify and quantify the parent drug and its metabolites.[4]

-

Structural elucidation of metabolites is achieved using high-resolution mass spectrometry and comparison with synthetic reference standards.[4]

-

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To investigate the in vitro metabolic stability of Capmatinib and identify the enzymes responsible for its metabolism, including the formation of M18.

Methodology:

-

Incubation: Capmatinib is incubated with pooled human liver microsomes in the presence of NADPH (for CYP-mediated reactions) at 37°C.[9]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

-

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[9]

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The disappearance of the parent drug and the formation of metabolites are monitored by LC-MS/MS.[9]

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors can be used in the incubation mixture.

Biological Activity of Capmatinib Metabolite M18

There is no publicly available data on the pharmacological activity of Capmatinib metabolite M18. As M18 is a product of N-demethylation, its activity could potentially differ from the parent compound. The N-methyl group on the benzamide moiety of Capmatinib may play a role in its binding to the MET kinase. Therefore, the removal of this group could alter its inhibitory potency. Further investigation is required to determine the in vitro and in vivo activity of M18 against the MET kinase and its downstream signaling pathways.

Conclusion

Capmatinib metabolite M18 is putatively identified as the N-desmethyl metabolite of Capmatinib, likely formed through CYP3A4-mediated N-dealkylation. In contrast to the well-characterized major metabolite M16, detailed information on the quantitative disposition and pharmacological activity of M18 is currently lacking in the scientific literature. The experimental protocols described herein, particularly human ADME studies and in vitro metabolism assays with human liver microsomes, represent the standard methodologies that would be employed to fully characterize this and other metabolites of Capmatinib. Further research is warranted to elucidate the role, if any, of metabolite M18 in the overall pharmacological and toxicological profile of Capmatinib.

References

- 1. Capmatinib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

Unraveling the Chemical Identity of Capmatinib Metabolite M18: A Technical Guide

For Immediate Release

Basel, Switzerland – October 27, 2025 – This technical guide provides an in-depth analysis of the chemical structure and metabolic generation of Capmatinib metabolite M18. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive understanding of this specific metabolic product of the potent MET inhibitor, Capmatinib.

Introduction to Capmatinib Metabolism

Capmatinib, a selective inhibitor of the c-Met receptor tyrosine kinase, undergoes extensive metabolism in the body. The primary routes of biotransformation involve oxidation and other enzymatic modifications, leading to the formation of various metabolites. While the major circulating metabolite has been identified as M16 (a lactam derivative), another notable metabolite, designated as M18, is formed through a distinct metabolic pathway. Understanding the chemical identity of these metabolites is crucial for a complete characterization of the drug's pharmacokinetic and pharmacodynamic profile.

Chemical Structure of Metabolite M18

Metabolite M18 of Capmatinib is chemically identified as 2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide . Its formation from the parent drug, Capmatinib, involves the N-demethylation of the terminal amide group.

Parent Drug: Capmatinib

-

IUPAC Name: 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide

-

Molecular Formula: C₂₃H₁₇FN₆O

Metabolite: M18

-

Chemical Name: 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide

-

Molecular Formula: C₂₂H₁₅FN₆O

The structural difference between Capmatinib and M18 is the absence of a methyl group on the amide nitrogen.

Metabolic Pathway of M18 Formation

The biotransformation of Capmatinib to M18 is a result of N-dealkylation, a common metabolic reaction for many xenobiotics.[1][4] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to Capmatinib metabolism.[1][2][3]

Quantitative Data

Currently, published literature extensively focuses on M16 as the most abundant metabolite of Capmatinib.[1][4] Quantitative data specifically for M18 is not widely available in the public domain, suggesting it is likely a minor metabolite. The parent compound, Capmatinib, accounts for the majority of the circulating radioactivity in plasma (42.9% ± 2.9%).[1][4]

| Compound | Percentage of Radioactivity in Plasma (Mean ± SD) |

| Capmatinib | 42.9% ± 2.9% |

| Metabolite M16 | Most abundant metabolite |

| Metabolite M18 | Data not available (presumed minor) |

| Table 1: Relative abundance of Capmatinib and its major metabolite in plasma.[1][4] |

Experimental Protocols

The identification and structural elucidation of Capmatinib metabolites, including the N-dealkylation product M18, are achieved through a combination of in vivo and in vitro studies, followed by advanced analytical techniques.

In Vivo Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A human ADME study is the primary method for identifying circulating metabolites.

-

Study Design: A single oral dose of radiolabeled (¹⁴C) Capmatinib is administered to healthy volunteers.[1]

-

Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[1]

-

Metabolite Profiling:

-

Radioactivity in the collected samples is quantified using liquid scintillation counting.

-

Samples are subjected to chromatographic separation using High-Performance Liquid Chromatography (HPLC).

-

Metabolite structures are elucidated using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

-

Reference standards of potential metabolites are synthesized for comparison of retention times and mass spectra to confirm their identity.[1]

-

In Vitro Metabolism Studies

In vitro systems help to identify the enzymes responsible for metabolic transformations.

-

Systems Used:

-

Human liver microsomes to investigate CYP-mediated metabolism.

-

Recombinant human CYP enzymes to pinpoint specific enzyme involvement.

-

Human hepatocytes for a more comprehensive view of hepatic metabolism.

-

-

Methodology:

-

Capmatinib is incubated with the in vitro system (e.g., liver microsomes) in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).

-

The reaction is stopped at various time points.

-

The mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Conclusion

The chemical structure of Capmatinib metabolite M18 is established as the N-demethylated form of the parent drug. Its formation is a result of CYP-mediated N-dealkylation. While not the most abundant, the characterization of M18 contributes to a more complete understanding of the metabolic fate of Capmatinib. The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of drug metabolites, a critical step in the drug development process.

References

- 1. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - Bi - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. mdpi.com [mdpi.com]

- 4. Quantitation of capmatinib, a mesenchymal-epithelial transition factor inhibitor by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Capmatinib M18: A Comprehensive Technical Overview

CAS Number: 1029713-99-2

This technical guide provides an in-depth analysis of Capmatinib M18, a metabolite of the targeted anti-cancer agent Capmatinib. Designed for researchers, scientists, and professionals in drug development, this document outlines the available data on Capmatinib M18, including its chemical identity, metabolic formation, and analytical quantification.

Chemical and Physical Properties

Capmatinib M18 is chemically identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide.[1][4] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1029713-99-2 | [1][4][5] |

| Chemical Name | 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide | [1][4] |

| Molecular Formula | C22H15FN6O | [4][5] |

| Molecular Weight | 398.40 g/mol | [4][5] |

Metabolic Pathway and Pharmacokinetics

Capmatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4 and aldehyde oxidase.[3] The biotransformation of Capmatinib involves several key reactions, including lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[2]

The most abundant metabolite of Capmatinib is M16, which is formed through lactam formation.[2] While the specific enzymatic pathway leading to the formation of M18 has not been explicitly detailed in the available literature, its chemical structure suggests it is a product of N-demethylation of the parent compound, Capmatinib.

Limited quantitative data is available specifically for Capmatinib M18. However, a study has reported the inhibitory activity of Capmatinib and its metabolites against MET phosphorylation. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Compound | IC50 (nmol/L) |

| Capmatinib | 0.6 |

| Metabolite M8 | Not Reported |

| Metabolite M16 | Not Reported |

| Metabolite M18 | Not Reported |

Note: While a Japanese regulatory report mentions the determination of IC50 values for Capmatinib and its metabolites M8, M16, and M18, the specific numerical values were not available in the accessed search results.

The parent drug, Capmatinib, has a reported elimination half-life of approximately 6.5 to 7.84 hours.[2][3]

Experimental Protocols

The identification and quantification of Capmatinib and its metabolites in biological matrices are typically performed using advanced analytical techniques. The following section outlines a general experimental protocol based on methods described in the literature.

In Vitro Metabolism Studies

Objective: To investigate the metabolic fate of Capmatinib and the formation of its metabolites, including M18, in a controlled in vitro environment.

Methodology:

-

Incubation: Incubate Capmatinib with human liver microsomes (HLMs) or hepatocytes. HLMs are a source of cytochrome P450 enzymes, while hepatocytes provide a more complete representation of hepatic metabolism.

-

Reaction Conditions: The incubation mixture should contain the enzyme source (HLMs or hepatocytes), a buffered solution (e.g., phosphate buffer, pH 7.4), and necessary cofactors such as NADPH for CYP-mediated reactions.

-

Sample Preparation: Following incubation, terminate the reaction by adding a quenching solvent such as acetonitrile. This also serves to precipitate proteins.

-

Extraction: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, can then be collected for analysis.

-

Analysis: Analyze the extracted samples using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[6][7]

Analytical Method for Quantification

Objective: To develop and validate a sensitive and specific method for the simultaneous determination of Capmatinib and its metabolite M18 in biological samples.

Methodology:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

-

Detection: Employ multiple reaction monitoring (MRM) for sensitive and selective detection. This involves monitoring specific precursor-to-product ion transitions for both Capmatinib and M18.

-

Hypothetical MRM transitions would need to be determined experimentally based on the fragmentation patterns of the analytes.

-

-

-

Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of Capmatinib and a typical experimental workflow for its analysis.

Caption: Proposed metabolic pathway of Capmatinib leading to the formation of metabolites M18 and M16.

Caption: A generalized workflow for the analysis of Capmatinib and its metabolites from biological samples.

References

- 1. Capmatinib M18 Metabolite | CAS No- 1029713-99-2 | NA [chemicea.com]

- 2. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicea.com [chemicea.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Capmatinib M18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Capmatinib M18, a primary metabolite of the MET inhibitor Capmatinib. This document details a proposed synthetic route, experimental protocols, and analytical characterization methods. Additionally, it visualizes the synthetic workflow and the relevant biological signaling pathway to provide a thorough understanding of this compound for research and development purposes.

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, which is a key driver in various cancers. The metabolism of Capmatinib leads to the formation of several metabolites, with the N-demethylated form, designated as M18, being of significant interest for understanding the drug's complete pharmacological profile. The chemical name for Capmatinib M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzamide. This guide outlines a feasible synthetic pathway for obtaining Capmatinib M18 and the analytical techniques required for its thorough characterization.

Synthesis of Capmatinib M18

The synthesis of Capmatinib M18 can be achieved through a multi-step process that largely mirrors the synthesis of the parent drug, Capmatinib, with a key modification in the final amidation step. The overall strategy involves the synthesis of a key carboxylic acid intermediate, followed by its conversion to the primary amide.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for Capmatinib M18.

Experimental Protocols

Step 1: Synthesis of 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic acid (Key Intermediate)

A detailed, step-by-step protocol for the synthesis of this key intermediate is often proprietary and found within patent literature. A generalized approach involves the coupling of a substituted imidazotriazine core with a fluorinated benzoic acid derivative. This typically involves multiple synthetic steps that are not publicly detailed. For research purposes, this intermediate may be commercially available from specialized chemical suppliers.

Step 2: Amidation of the Carboxylic Acid Intermediate to form Capmatinib M18

This step involves the conversion of the carboxylic acid group of the key intermediate into a primary amide using ammonia.

-

Materials:

-

2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic acid

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

An organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

-

Procedure:

-

Dissolve the carboxylic acid intermediate (1 equivalent) in the anhydrous aprotic solvent.

-

Add the organic base (2-3 equivalents) to the solution.

-

Add the coupling agent (1.1-1.5 equivalents) to the reaction mixture and stir for a few minutes to activate the carboxylic acid.

-

Slowly add the ammonia solution (2-5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Capmatinib M18.

-

Characterization of Capmatinib M18

A comprehensive characterization of the synthesized Capmatinib M18 is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Data Presentation

The following table summarizes the expected and hypothetical characterization data for Capmatinib M18.

| Analytical Technique | Parameter | Expected/Hypothetical Value |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | m/z 400.13 |

| High-Resolution MS (HRMS) | Calculated for C₂₂H₁₅FN₆O: 400.1291, Found: [Provide experimental value] | |

| ¹H NMR | Chemical Shifts (δ) | Aromatic and aliphatic protons consistent with the proposed structure. |

| ¹³C NMR | Chemical Shifts (δ) | Carbon signals corresponding to the quinoline, imidazotriazine, and fluorobenzamide moieties. |

| HPLC | Purity | >95% |

| Retention Time | Dependent on the specific HPLC method used. | |

| FT-IR | Key Stretching Frequencies | N-H, C=O (amide), C-F, and aromatic C-H stretches. |

Detailed Methodologies

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source in positive ion mode should be employed to confirm the elemental composition of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will show characteristic signals for the protons on the quinoline, imidazotriazine, and fluorobenzamide rings, as well as the methylene bridge protons. The amide protons will likely appear as a broad singlet.

-

¹³C NMR: This will provide information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) can be used to determine the purity of the synthesized Capmatinib M18.[1][2][3][4][5] Detection can be performed using a UV detector at a suitable wavelength.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-F bond.

Biological Context: MET Signaling Pathway

Capmatinib and its metabolites, including M18, exert their therapeutic effect by inhibiting the MET receptor tyrosine kinase. Understanding this pathway is crucial for researchers in drug development.

MET Signaling Pathway Diagram

The following diagram illustrates the MET signaling pathway and the point of inhibition by Capmatinib.

Caption: The HGF/MET signaling pathway and its inhibition by Capmatinib.

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways.[6][7] These pathways are crucial for cell proliferation, survival, and migration.[6][7] In cancer, aberrant activation of the MET pathway can drive tumor growth and metastasis. Capmatinib, and likely its active metabolites such as M18, function by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[6]

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Capmatinib M18. The proposed synthetic route, leveraging a key carboxylic acid intermediate, offers a viable path for obtaining this important metabolite for further pharmacological and toxicological evaluation. The detailed characterization methodologies are essential for ensuring the quality and identity of the synthesized compound. A thorough understanding of the MET signaling pathway provides the necessary biological context for studying the effects of Capmatinib and its metabolites in cancer research and drug development.

References

- 1. jchr.org [jchr.org]

- 2. HPLC with Fluorescence and Photodiode Array Detection for Quantifying Capmatinib in Biological Samples: Application to In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS : Oriental Journal of Chemistry [orientjchem.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and processes related to preparing the same - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Metabolism of Capmatinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (INC280) is a potent and selective inhibitor of the MET receptor tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its metabolic fate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth overview of the in vitro metabolism of Capmatinib, with a specific focus on the formation of its metabolites, including the identified metabolite M18. While extensive data is available for the major metabolic pathways, it is important to note that detailed information on the formation of all minor metabolites, including M18, is limited in publicly available literature.

Core Metabolism Pathways

In vitro studies have established that Capmatinib is extensively metabolized, primarily by two key enzyme systems: Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2][3] The metabolic reactions are diverse and include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.[1]

The most abundant metabolite identified in in vitro and in vivo systems is M16, which is formed via lactam formation.[1] This reaction is predominantly catalyzed by cytosolic aldehyde oxidase.[1] CYP3A4 is the major enzyme subfamily responsible for the hepatic microsomal oxidative metabolism of Capmatinib.[1]

The M18 Metabolite

The metabolite designated as M18 has been identified as 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][4]triazin-2-yl)benzamide . While its existence is confirmed, detailed information regarding its specific in vitro formation pathway, the precise enzymes involved, and quantitative formation rates are not extensively detailed in the available scientific literature. It is positioned as one of the metabolites of Capmatinib, and its pharmacological activity has been assessed.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro metabolism of Capmatinib and the activity of its metabolites.

Table 1: In Vitro Metabolic Stability of Capmatinib in Human Liver Microsomes (HLMs)

| Parameter | Value | Reference |

| In Vitro Half-life (t½) | 13.11 min | [5] |

| Intrinsic Clearance (Clint) | 61.85 mL/min/kg | [5] |

Table 2: In Vitro Inhibitory Activity of Capmatinib and its Metabolites against MET Phosphorylation

| Compound | IC50 (nmol/L) |

| Capmatinib | 0.6 |

| M8 | >10000 |

| M16 | 210 |

| M18 | 1300 |

Data adapted from publicly available regulatory documents.

Experimental Protocols

The following section details a generalized methodology for assessing the in vitro metabolism of a compound like Capmatinib, based on standard practices in the field.

Objective:

To identify the metabolic pathways and determine the metabolic stability of Capmatinib in vitro.

Materials:

-

Capmatinib

-

Human Liver Microsomes (HLMs)

-

Human Liver Cytosol

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Aldehyde oxidase specific cofactors (if necessary)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Control compounds (e.g., known substrates for CYP3A4 and aldehyde oxidase)

-

LC-MS/MS system for analysis

Methodology for Microsomal Stability Assay:

-

Incubation Preparation:

-

Prepare a stock solution of Capmatinib in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-warm the incubation mixtures at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Add Capmatinib to the pre-warmed incubation mixtures to initiate the metabolic reaction. The final concentration of the drug should be low enough (typically around 1 µM) to be in the linear range of enzyme kinetics.

-

Incubate the reactions at 37°C in a shaking water bath.

-

-

Time Point Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic activity.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to new tubes or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Capmatinib at each time point.

-

Methodology for Metabolite Identification:

-

Incubation:

-

Perform larger scale incubations of Capmatinib with HLMs and human liver cytosol separately for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

-

For cytosolic incubations, ensure the presence of appropriate cofactors for enzymes like aldehyde oxidase.

-

-

Sample Analysis:

-

Analyze the supernatant from the quenched and centrifuged incubation mixtures by high-resolution LC-MS/MS.

-

Use data-dependent scanning modes (e.g., full scan followed by product ion scans of the most abundant ions) to acquire fragmentation data for potential metabolites.

-

-

Metabolite Characterization:

-

Identify potential metabolites by searching for expected mass shifts from the parent drug corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

-

Elucidate the structure of the metabolites by interpreting their fragmentation patterns.

-

Visualizations

Experimental Workflow for In Vitro Metabolism Studies

Caption: Experimental workflow for in vitro metabolism studies of Capmatinib.

Known Metabolic Pathways of Capmatinib

Caption: Known metabolic pathways of Capmatinib.

Conclusion

The in vitro metabolism of Capmatinib is a complex process involving multiple enzymes and resulting in a variety of metabolites. The primary pathways are well-characterized, with aldehyde oxidase-mediated formation of the major metabolite M16 and CYP3A4-driven oxidative metabolism. The metabolite M18 is a known entity, though the specifics of its in vitro formation are less well-documented in publicly accessible sources. The provided experimental framework offers a robust starting point for further investigation into the biotransformation of Capmatinib and other xenobiotics. A comprehensive understanding of these metabolic pathways is essential for the continued safe and effective clinical use of this targeted therapy.

References

- 1. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - Bi - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. mdpi.com [mdpi.com]

The Role of CYP3A4 in Capmatinib Metabolism: A Focus on M18 Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor, has emerged as a targeted therapy for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. Understanding the metabolic fate of Capmatinib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. The primary routes of Capmatinib metabolism involve oxidation and other phase I reactions, with cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO) playing pivotal roles. While the formation of the major metabolite, M16, by AO is well-documented, this guide delves into the available information regarding the formation of the M18 metabolite and the specific contribution of CYP3A4 to this process.

Key Metabolic Pathways of Capmatinib

Capmatinib undergoes extensive metabolism primarily through two key enzymatic pathways:

-

CYP3A4-mediated oxidation: This pathway is responsible for a significant portion of Capmatinib's clearance.

-

Aldehyde oxidase (AO)-mediated metabolism: This enzyme is primarily responsible for the formation of the major circulating metabolite, M16.

The Role of CYP3A4 in M18 Formation: Current Understanding

Detailed public information specifically characterizing the M18 metabolite of Capmatinib and the quantitative contribution of CYP3A4 to its formation is limited. Regulatory documents and publications consistently emphasize the roles of CYP3A4 and AO in the overall metabolism of Capmatinib, with a primary focus on the major metabolite M16.

General Metabolism of Capmatinib

In vivo studies in humans have shown that after a single oral dose of radiolabeled Capmatinib, the drug is extensively metabolized. The biotransformation of Capmatinib involves several phase I metabolic reactions, including:

-

C-hydroxylation

-

Lactam formation (leading to M16)

-

Hydrogenation

-

N-oxidation

-

N-dealkylation

-

Carboxylic acid formation

Phase II reactions, such as glucuronidation of the oxidized metabolites, also occur. The parent drug, Capmatinib, and its major metabolite, M16, are the most abundant radioactive components in plasma.

Experimental Protocols for Studying Capmatinib Metabolism

Standard in vitro methods are employed to investigate the metabolic pathways of drugs like Capmatinib. These protocols are essential for identifying the enzymes responsible for metabolite formation and for quantifying their relative contributions.

Reaction Phenotyping Using Human Liver Microsomes (HLMs)

This is a common approach to determine which CYP enzymes are involved in the metabolism of a drug candidate.

Objective: To identify the specific CYP isoforms responsible for the metabolism of Capmatinib.

Methodology:

-

Incubation: Capmatinib is incubated with pooled human liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

-

Inhibition: Specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2, etc.) are co-incubated with Capmatinib and HLMs.

-

Analysis: The formation of metabolites is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant reduction in the formation of a specific metabolite in the presence of a CYP-specific inhibitor indicates the involvement of that enzyme.

Metabolism Studies with Recombinant Human CYP Enzymes

This method provides a more direct assessment of the role of individual CYP enzymes.

Objective: To confirm the specific CYP isoforms involved in Capmatinib metabolism and to determine their kinetic parameters.

Methodology:

-

Incubation: Capmatinib is incubated individually with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9, rCYP2D6, etc.) expressed in a suitable system (e.g., insect cells).

-

Kinetic Analysis: By varying the concentration of Capmatinib, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for each enzyme that shows metabolic activity.

-

Analysis: Metabolite formation is quantified using LC-MS/MS.

Visualizing Metabolic Pathways and Experimental Workflows

Capmatinib General Metabolic Pathways

Caption: General metabolic pathways of Capmatinib.

Experimental Workflow for CYP Reaction Phenotyping

Caption: Workflow for CYP reaction phenotyping.

Conclusion

Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase. While the role of CYP3A4 in the overall clearance of Capmatinib is established, specific details regarding its contribution to the formation of the M18 metabolite are not extensively reported in publicly available literature. The general metabolic profile of Capmatinib involves a variety of phase I and phase II reactions, leading to the formation of multiple metabolites. Further research and publication of detailed metabolic studies are needed to fully characterize the formation pathways of minor metabolites like M18 and to precisely quantify the role of CYP3A4 in these specific biotransformations. For drug development professionals, a thorough understanding of the complete metabolic profile of Capmatinib, including both major and minor pathways, is essential for a comprehensive assessment of its drug-drug interaction potential and for optimizing its clinical use.

The Role of Alde-hyde Oxidase in the Metabolism of Capmatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2][3] Understanding the metabolic fate of Capmatinib is crucial for optimizing its therapeutic use and mitigating potential drug-drug interactions. This technical guide provides an in-depth exploration of the role of aldehyde oxidase (AO) in the metabolism of Capmatinib, offering quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Overview of Capmatinib Metabolism

Capmatinib is primarily metabolized by two key enzymes: Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO).[1][2][4][5][6] While CYP3A4 contributes to the oxidative metabolism of the drug, AO is responsible for the formation of its major metabolite, M16.[5] This metabolic pathway is significant as it accounts for a substantial portion of Capmatinib's clearance.

Quantitative Data on Capmatinib Metabolism

The following tables summarize the key pharmacokinetic and metabolic parameters of Capmatinib, with a focus on the contribution of Aldehyde Oxidase.

Table 1: Pharmacokinetic Properties of Capmatinib

| Parameter | Value | Reference |

| Oral Bioavailability | >70% | [1] |

| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours | [1][3] |

| Elimination Half-Life | 6.5 - 7.84 hours | [1][3][5] |

| Apparent Clearance (CL/F) | 24 L/h | [1] |

| Plasma Protein Binding | ~96% | [1][3] |

| Apparent Volume of Distribution (Vz/F) | 473 L | [5] |

Table 2: Contribution of Metabolic Pathways to Capmatinib Clearance

| Metabolic Pathway | Enzyme | Contribution (fm) | Reference |

| Aldehyde Oxidase Metabolism | Aldehyde Oxidase (AO) | ~40% | [7][8] |

| Oxidative Metabolism | Cytochrome P450 3A4 (CYP3A4) | Major contributor alongside AO | [2][4][5][6] |

Table 3: Excretion of Capmatinib and its Metabolites

| Route of Excretion | Total Radioactivity Recovered | Unchanged Capmatinib | Reference |

| Feces | ~78% | ~42% of administered dose | [1] |

| Urine | ~22% | Negligible | [1] |

Aldehyde Oxidase and the Formation of the Major Metabolite M16

Aldehyde oxidase is a cytosolic enzyme belonging to the family of molybdo-flavoenzymes.[9] It plays a significant role in the metabolism of a variety of xenobiotics, particularly those containing aldehyde groups and N-heterocyclic rings.[9][10][11] In the case of Capmatinib, AO catalyzes the oxidation of the quinoline ring system, leading to the formation of a lactam metabolite designated as M16.[5] This reaction involves a nucleophilic attack on an electron-deficient carbon atom adjacent to a nitrogen atom in the heterocyclic ring.[12]

Signaling Pathway of Capmatinib Action

While not directly related to its metabolism, understanding the mechanism of action of Capmatinib provides context for its therapeutic importance. Capmatinib inhibits the MET receptor tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.

Caption: Capmatinib inhibits the HGF-activated MET receptor, blocking downstream signaling.

Experimental Protocols for Investigating Aldehyde Oxidase-Mediated Metabolism

The following sections describe generalized experimental protocols for identifying and characterizing the role of AO in the metabolism of a drug candidate like Capmatinib. These are based on standard industry practices and the methodologies alluded to in the cited literature for Capmatinib.

In Vitro Incubation with Human Liver Fractions

Objective: To determine the involvement of cytosolic enzymes, primarily AO, in the metabolism of the test compound.

Methodology:

-

Preparation of Liver Fractions: Obtain pooled human liver S9 fraction and cytosol. The S9 fraction contains both microsomal and cytosolic enzymes, while the cytosol fraction is enriched with soluble enzymes like AO.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Test compound (e.g., Capmatinib) at a specified concentration (e.g., 1 µM).

-

Human liver cytosol or S9 fraction (e.g., 1 mg/mL protein).

-

Potassium phosphate buffer (pH 7.4).

-

-

Control Incubations:

-

No Enzyme Control: To assess non-enzymatic degradation.

-

Inhibitor Control: Include a specific AO inhibitor, such as menadione (e.g., 100 µM), to confirm the involvement of AO.[13]

-

-

Reaction Initiation and Termination: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the test compound. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and the formation of metabolites.

Recombinant Enzyme Phenotyping

Objective: To definitively identify the specific enzyme responsible for a particular metabolic reaction.

Methodology:

-

Enzyme Source: Use recombinant human aldehyde oxidase (rhAOX1) expressed in a suitable system (e.g., E. coli).

-

Incubation: Incubate the test compound with the recombinant enzyme under conditions similar to the liver fraction experiments.

-

Analysis: Monitor the formation of the metabolite of interest (e.g., M16) over time using LC-MS/MS. The formation of the metabolite in the presence of the recombinant enzyme confirms its role in the biotransformation.

Experimental Workflow for AO Phenotyping

The logical flow of experiments to determine the role of AO in drug metabolism is depicted below.

Caption: Workflow for identifying the role of Aldehyde Oxidase in drug metabolism.

Analytical Methods for Metabolite Identification

The identification and quantification of Capmatinib and its metabolites are typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15][16] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of drug and metabolite concentrations in complex biological matrices.

Conclusion

Aldehyde oxidase plays a critical role in the metabolism of Capmatinib, accounting for approximately 40% of its clearance through the formation of the major metabolite, M16.[7][8] A thorough understanding of this metabolic pathway is essential for drug development professionals to anticipate potential drug-drug interactions, particularly with AO inhibitors, and to accurately predict the pharmacokinetic behavior of Capmatinib in diverse patient populations. The experimental workflows and methodologies outlined in this guide provide a framework for the comprehensive evaluation of AO-mediated metabolism for new chemical entities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - Bi - Translational Lung Cancer Research [tlcr.amegroups.org]

- 7. Establishing a physiologically based pharmacokinetic framework for aldehyde oxidase and dual aldehyde oxidase‐CYP substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 14. HPLC with Fluorescence and Photodiode Array Detection for Quantifying Capmatinib in Biological Samples: Application to In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. japsonline.com [japsonline.com]

The Metabolic Fate of Capmatinib: A Focus on the Biological Activity of its Metabolites

For Immediate Release

Basel, Switzerland – October 27, 2025 – This technical guide provides an in-depth analysis of the metabolic profile of Capmatinib (Tabrecta®), a potent and selective MET inhibitor. The focus is on the biological activity of its metabolites, with a particular emphasis on the major circulating metabolite, M16 (CMN288), and a note on the current lack of publicly available data for other metabolites such as M18. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and pharmacology.

Capmatinib is a critical therapeutic agent for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding its metabolism is crucial for optimizing its clinical use and predicting potential drug-drug interactions. Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[3][4]

Executive Summary

This guide outlines the known metabolic pathways of Capmatinib, presents quantitative data on its major metabolite, and details the experimental protocols used to assess the biological activity of such compounds. While this document aims to be comprehensive, it is important to note that there is no publicly available information regarding the specific biological activity of the Capmatinib metabolite M18. The focus will therefore be on the well-characterized major metabolite, M16.

Capmatinib Metabolism and the Profile of its Major Metabolite

Capmatinib undergoes extensive metabolism, with the parent compound accounting for a significant portion of the radioactivity in plasma.[5] The primary metabolic reactions include lactam formation, hydroxylation, and N-dealkylation.[5] The most abundant metabolite identified in plasma, urine, and feces is M16 (CMN288), which is formed via lactam formation catalyzed by aldehyde oxidase.[3][5]

Crucially, in vitro and in vivo studies have demonstrated that M16 is pharmacologically inactive.[3][5] This lack of biological activity is a key feature of Capmatinib's metabolic profile.

Quantitative Data on Capmatinib and its Major Metabolite

The following table summarizes the key pharmacokinetic and metabolic parameters of Capmatinib and its major metabolite M16.

| Parameter | Capmatinib (Parent Drug) | Metabolite M16 (CMN288) | Reference |

| Enzymatic Potency (IC50) | 0.13 nM (cell-free assay) | Pharmacologically inactive | [3][6] |

| Primary Metabolizing Enzymes | CYP3A4, Aldehyde Oxidase | (Product of Aldehyde Oxidase) | [3][4] |

| Formation Pathway | - | Lactam formation | [5] |

| Accumulation | Low (steady state geometric mean accumulation ratio of 1.4) | Does not accumulate after multiple dosing | [3] |

Experimental Protocols

To determine the biological activity of a drug metabolite like those of Capmatinib, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key assays.

MET Kinase Inhibition Assay

This assay is fundamental to assessing the direct inhibitory effect of a compound on the MET receptor tyrosine kinase.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against MET kinase activity.

Methodology:

-

Reagents and Materials: Recombinant human c-MET kinase, ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and a test compound (e.g., a Capmatinib metabolite). A kinase assay kit, such as ADP-Glo™, can be used to measure kinase activity by quantifying ADP production.[7]

-

Procedure:

-

A master mix containing the kinase assay buffer, ATP, and the substrate is prepared.[7]

-

The test compound is serially diluted to the desired concentrations.

-

The recombinant c-MET kinase is added to the wells of a microplate.

-

The test compound dilutions are then added to the respective wells.

-

The kinase reaction is initiated by adding the master mix.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45 minutes).[7]

-

The reaction is terminated, and the amount of ADP produced is quantified using a detection reagent and a luminometer.[7]

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced, is plotted against the logarithm of the test compound concentration. The IC50 value is then calculated using a non-linear regression model.

Cell Viability Assay

This assay evaluates the effect of a compound on the proliferation and survival of cancer cells that are dependent on MET signaling.

Objective: To determine the effect of a test compound on the viability of MET-driven cancer cell lines.

Methodology:

-

Cell Lines: MET-dependent cancer cell lines (e.g., those with MET amplification or MET exon 14 skipping mutations) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is added at various concentrations.

-

The cells are incubated for a period of 72 hours.

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration at which a 50% reduction in cell viability is observed, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow for evaluating a MET inhibitor.

Caption: MET Signaling Pathway and the inhibitory action of Capmatinib.

Caption: Workflow for evaluating a novel MET inhibitor.

Conclusion

The metabolic profile of Capmatinib is well-characterized, with the major metabolite, M16, being pharmacologically inactive. This is a favorable characteristic, as it simplifies the pharmacokinetic and pharmacodynamic relationship of the parent drug. While the biological activity of other minor metabolites such as M18 remains to be publicly detailed, the established protocols for kinase and cell-based assays provide a clear framework for any future investigations. A thorough understanding of a drug's metabolic fate is paramount for the development of safe and effective targeted therapies in oncology.

References

- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

The Pharmacokinetics of Capmatinib's Major Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics of the major metabolite of capmatinib, M16 (also known as CMN288), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways. Contrary to some initial assumptions, the primary circulating metabolite is M16, not M18.

Quantitative Pharmacokinetic Data for Metabolite M16

The pharmacokinetic parameters of the major and pharmacologically inactive metabolite of capmatinib, M16 (CMN288), have been characterized in human studies. The following tables summarize the key quantitative data from a phase 1, open-label, single-dose study in participants with normal and impaired hepatic function. In this study, participants received a single oral dose of 200 mg capmatinib.[3]

Table 1: Summary of Pharmacokinetic Parameters for M16 (CMN288) by Hepatic Function [3]

| Parameter | Normal (n=9) | Mild Impairment (n=6) | Moderate Impairment (n=8) | Severe Impairment (n=6) |

| AUCinf (ng·h/mL) | ||||

| Mean (SD) | 4820 (1880) | 2300 (691) | 3850 (2490) | 2350 (1200) |

| GM (CV%) | 4560 (35.2) | 2190 (37.4) | 3400 (52.0) | 2130 (49.5) |

| AUClast (ng·h/mL) | ||||

| Mean (SD) | 4780 (1880) | 2250 (677) | 3830 (2490) | 2330 (1210) |

| GM (CV%) | 4520 | 2150 | 3370 | |

| Cmax (ng/mL) | ||||

| GM (CV%) | ||||

| t½ (h) | ||||

| GM (CV%) | ||||

| Tmax (h) | ||||

| Median (Range) | 1.5 (1.0–2.0) | 1.0 (1.0–2.0) | 1.0 (1.0–3.0) | 3.0 (1.5–6.0) |

AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum observed plasma concentration; t½: Elimination half-life; Tmax: Time to reach Cmax; GM: Geometric Mean; CV%: Geometric Coefficient of Variation; SD: Standard Deviation.

A notable observation is that the geometric mean values for AUCinf, AUClast, Cmax, and t½ of M16 were numerically lower in all hepatic impairment groups compared to the group with normal hepatic function.[3] Furthermore, M16 does not accumulate after multiple dosing of capmatinib.[3]

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

The fundamental understanding of capmatinib's metabolism and the identification of M16 as the major metabolite stem from a human ADME study.[4][5]

-

Study Design: A single-center, open-label, single-dose study.

-

Participants: Six healthy male volunteers.

-

Dosing: A single oral dose of 600 mg of 14C-labeled capmatinib was administered.[4]

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points to determine mass balance, metabolite profiles, and concentrations of total radioactivity, capmatinib, and its metabolites.[4]

-

Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.[4] Plasma concentrations of capmatinib and its metabolites were determined to profile the metabolic pathways.

Pharmacokinetic Study in Hepatically Impaired Patients

A dedicated clinical study was conducted to assess the pharmacokinetics of capmatinib and its metabolite M16 in individuals with varying degrees of hepatic impairment.[3]

-

Study Design: A phase 1, multicenter, open-label, parallel-group study.[3]

-

Participants: Adult participants with normal hepatic function and those with mild, moderate, and severe hepatic impairment.[3]

-

Dosing: A single oral dose of 200 mg capmatinib was administered.[3]

-

Blood Sampling: Serial blood samples were collected from a forearm vein at the following time points: predose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[3]

-

Analytical Method: Plasma concentrations of capmatinib and M16 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a lower limit of quantification (LLOQ) of approximately 1.00 ng/mL.[3][6]

Visualizations

Capmatinib Metabolism and M16 Formation

Capmatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][4] The major circulating metabolite, M16, is formed through lactam formation, a reaction catalyzed mainly by aldehyde oxidase in the hepatic cytosol.[4]

Figure 1. Capmatinib Metabolism to M16.

MET Signaling Pathway and Capmatinib's Mechanism of Action

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase.[7][8] The MET signaling pathway, when aberrantly activated in cancer, drives tumor growth, proliferation, and metastasis.[8][9]

Figure 2. MET Signaling Pathway Inhibition by Capmatinib.

Experimental Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for capmatinib and its metabolites follows a structured experimental workflow.

Figure 3. Experimental Workflow for PK Analysis.

Conclusion

The major metabolite of capmatinib is M16 (CMN288), a pharmacologically inactive compound. Its pharmacokinetic profile has been well-characterized, demonstrating no accumulation with multiple dosing and altered exposure in patients with hepatic impairment. The formation of M16 is primarily mediated by aldehyde oxidase. A thorough understanding of the pharmacokinetics of both the parent drug and its major metabolites is essential for the continued safe and effective use of capmatinib in the treatment of MET-driven cancers.

References

- 1. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis [mdpi.com]

- 7. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]

- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Capmatinib and its Metabolite M18: A Technical Guide for Researchers

Introduction to Capmatinib

Capmatinib, marketed under the brand name Tabrecta®, is a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[2][3] Dysregulation of the MET signaling pathway is a known oncogenic driver in various cancers, making it a critical target for therapeutic intervention.[4]

Metabolism and Pharmacokinetics of Capmatinib

The metabolism of Capmatinib is primarily mediated by CYP3A4 and aldehyde oxidase.[1][5] Following oral administration, Capmatinib is well-absorbed, with peak plasma concentrations reached within 1-2 hours.[5] The parent compound accounts for a significant portion of the radioactivity in plasma.[6]

A study in healthy male volunteers who received a single oral dose of 14C-labeled Capmatinib revealed that the absorbed drug is extensively metabolized.[6] The primary metabolic reactions include:

-

Lactam formation

-

Hydroxylation

-

N-dealkylation

-

Formation of a carboxylic acid

-

Hydrogenation

-

N-oxygenation

-

Glucuronidation

The most abundant metabolite identified in plasma, urine, and feces is M16 , which is formed through lactam formation.[6] This process is primarily catalyzed by aldehyde oxidase.[6] While the specific metabolite M18 is not explicitly detailed in the provided search results, the metabolic pathways suggest the formation of various hydroxylated and N-dealkylated species. The lack of a commercially available reference standard for M18 necessitates custom synthesis or isolation and characterization for quantitative studies.

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference |

| IC50 (MET) | 0.13 nM | [1] |

| Cell-based IC50 (Lung Cancer Cell Lines) | 0.3–0.7 nM | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1–2 hours | [5] |

| Effective Elimination Half-life | 6.5 hours | [1] |

| Protein Binding | 96% | [5] |

MET Signaling Pathway and Mechanism of Action of Capmatinib

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[2] Key pathways activated by MET include:

-

RAS/MAPK Pathway: Regulates cell proliferation and differentiation.

-

PI3K/AKT Pathway: Promotes cell survival and growth.

-

JAK/STAT Pathway: Involved in cell growth and immune response.

-

SRC Pathway: Plays a role in cell adhesion and migration.

-

Wnt/β-catenin Pathway: Regulates cell fate and proliferation.

Capmatinib exerts its therapeutic effect by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[7] This blockade of MET signaling leads to the inhibition of tumor growth and progression in MET-dependent cancers.[8]

Experimental Protocols for Capmatinib Analysis

Accurate quantification of Capmatinib in biological matrices is essential for pharmacokinetic and metabolism studies. Below are detailed methodologies for its analysis using RP-HPLC and LC-MS/MS.

RP-HPLC Method for Capmatinib in Bulk and Pharmaceutical Dosage Forms

This method is suitable for the quantification of Capmatinib in bulk drug and tablet formulations.[9]

Chromatographic Conditions:

-

Column: Agilent C18 (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol and Phosphate Buffer (pH 5.0) in a 65:35 v/v ratio

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 218 nm

-

Injection Volume: 10 µL

-

Retention Time: Approximately 4.3 minutes

Standard Solution Preparation:

-

Accurately weigh 10 mg of Capmatinib reference standard and transfer to a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate to dissolve.

-

Make up the volume to 10 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

Sample Preparation (Tablets):

-

Weigh and powder 10 tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Capmatinib and transfer to a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate to dissolve.

-

Make up the volume to 10 mL with the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

LC-MS/MS Method for Capmatinib in Human Plasma

This highly sensitive and selective method is suitable for pharmacokinetic studies in biological matrices.[10]

Chromatographic and Mass Spectrometric Conditions:

-

Column: Phenomenex Luna C18 (50 mm x 2 mm, 5 µm)

-

Mobile Phase: 2 mM Ammonium Formate and Methanol (80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 2 µL

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Positive Ion Mode

-

MRM Transitions:

-

Capmatinib: m/z 413.15 → 128.05

-

Internal Standard ([13CD3]Capmatinib): m/z 416.20 → 131.01

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of K2EDTA plasma in a polypropylene vial, add 50 µL of the internal standard solution.

-

Add 100 µL of 2 mM ammonium formate and vortex.

-

Add 1 mL of methyl tertiary butyl ether and vortex for 10 minutes at 2500 rpm.

-

Centrifuge the samples.

-

Transfer the supernatant to a new vial for analysis.

Quantitative Performance of Analytical Methods

| Method | Matrix | Linearity Range | LLOQ | Recovery | Reference |

| RP-HPLC | Bulk/Tablets | 10–50 µg/mL | - | 101.4–101.8% | [9] |

| LC-MS/MS | Human Plasma | 1.0–28,000.0 ng/mL | 1.0 ng/mL | - | [10] |

| LC-MS/MS | Human Plasma | 5–4000 ng/mL | - | - | [11] |

Experimental Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the quantification of Capmatinib in a biological matrix using LC-MS/MS.

References

- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]

- 5. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ymerdigital.com [ymerdigital.com]

- 10. japsonline.com [japsonline.com]

- 11. impactfactor.org [impactfactor.org]

The Discovery and Characterization of Capmatinib Metabolites in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, which has shown significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its metabolic fate in humans is crucial for optimizing its therapeutic use and managing potential drug-drug interactions. This technical guide provides a comprehensive overview of the discovery, identification, and quantification of Capmatinib metabolites in human plasma, based on publicly available scientific literature.

Metabolic Pathways of Capmatinib

Capmatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2][3] The metabolic transformations observed in human plasma involve a variety of reactions, leading to the formation of several metabolites.

The principal metabolic reactions include:

-

Lactam formation: This is a major metabolic pathway, catalyzed by aldehyde oxidase, resulting in the formation of the most abundant metabolite, M16.[1]

-

Hydroxylation: The addition of hydroxyl groups to the Capmatinib molecule.

-

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

-

Carboxylic acid formation: The oxidation of an alkyl group to a carboxylic acid.

-

Hydrogenation: The addition of hydrogen atoms.

-

N-oxygenation: The addition of an oxygen atom to a nitrogen atom.

-

Glucuronidation: The conjugation with glucuronic acid to increase water solubility and facilitate excretion.[1]

These reactions can also occur in combination, leading to a diverse range of metabolites.

Capmatinib Metabolism and Excretion Workflow

The following diagram illustrates the general workflow for studying the absorption, distribution, metabolism, and excretion (ADME) of Capmatinib.

Quantitative Analysis of Capmatinib and its Metabolites in Human Plasma

A pivotal human absorption, distribution, metabolism, and excretion (ADME) study involving the oral administration of a single 600 mg dose of ¹⁴C-labeled Capmatinib to six healthy male volunteers provided key insights into its metabolic profile.[1]

Plasma Pharmacokinetics of Capmatinib and Metabolite M16

The parent drug, Capmatinib, was the most abundant circulating component, accounting for 42.9% ± 2.9% of the total radioactivity in plasma.[1] The major metabolite, M16 (CMN288) , is formed via lactam formation catalyzed by aldehyde oxidase.[1][2]

The table below summarizes the key pharmacokinetic parameters for Capmatinib and its major metabolite M16 in human plasma.

| Parameter | Capmatinib | Metabolite M16 (CMN288) |

| Tmax (h) | 1.0 - 2.0 | ~4.0 |

| Apparent Elimination Half-life (t½) (h) | 6.54 | Not specified |